molecular formula C14H12 B1359940 3-Methyl-9H-fluorene CAS No. 2523-39-9

3-Methyl-9H-fluorene

Cat. No. B1359940
CAS RN: 2523-39-9
M. Wt: 180.24 g/mol
InChI Key: GVSRMRNALQEEEI-UHFFFAOYSA-N
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Description

3-Methyl-9H-fluorene is an organic compound with the molecular formula C14H12 . It is also known by other names such as 3-Methylfluorene .


Synthesis Analysis

The synthesis of fluorene derivatives, which would include 3-Methyl-9H-fluorene, can be achieved through various methods. One such method involves a Pd(0)-catalyzed cross-coupling reaction of 1,1-diboronates with 2,2′-dibromobiphenyls . Another method involves the use of a single SNS ligand derived nickel complex for the selective synthesis of both alkylated and alkenylated fluorenes .


Molecular Structure Analysis

The molecular structure of 3-Methyl-9H-fluorene consists of a fluorene core with a methyl group attached. The fluorene core is composed of two benzene rings fused with a central five-membered ring .


Physical And Chemical Properties Analysis

3-Methyl-9H-fluorene has a molecular weight of 180.2451 . It is likely to share similar physical and chemical properties with fluorene, which is a white crystalline solid, nearly insoluble in water but soluble in many organic solvents .

Scientific Research Applications

Fluorescence Sensing

3-Methyl-9H-fluorene and its derivatives have been explored for their potential in fluorescence sensing. Research conducted by Qian et al. (2019) focused on developing novel polyaniline derivatives, including poly(9,9-dihexyl-9H-fluoren-2-amine), for fluorescence detection of various acids and amines. These materials displayed excellent fluorescence properties, with potential applications in environmental protection, biosensing, and food toxin detection. The versatility of these materials allows for their use in both solution and gas phase fluorescence detection, broadening their scope of application in chemosensor research (Qian, Zhang, Liu, & Xia, 2019).

Solar Cells

In the field of renewable energy, 9-alkylidene-9H-fluorene-containing polymers have been synthesized for use in polymer solar cells. Du et al. (2011) developed a novel donor–acceptor copolymer that incorporated a 9-alkylidene-9H-fluorene unit, demonstrating its efficacy in bulk heterojunction polymer solar cells. The polymer showed a low band gap and high power conversion efficiency, indicating that 9-alkylidene-9H-fluorene is a promising building block for constructing narrow band gap conjugated polymers for high-efficiency solar cells (Du, Li, Li, Chen, Bo, Veit, Ma, Wuerfel, Zhu, Hu, & Zhang, 2011).

Environmental Biodegradation

The biodegradation of fluorene, including derivatives such as 9H-fluorene-9-one, has been a subject of environmental research. Grifoll et al. (1992) isolated a bacterium capable of degrading fluorene, identifying major metabolites in the process. This study suggests different pathways of fluorene biodegradation, one supporting cell growth and the other appearing to be a dead-end route. Understanding the microbial degradation of fluorene compounds is crucial for environmental remediation and managing pollution (Grifoll, Casellas, Bayona, & Solanas, 1992).

Chemosensors

Fluorene-based Schiff-bases have been explored as fluorescent chemosensors for metal ion detection. Tajbakhsh et al. (2018) synthesized a new fluorene-based Schiff-base, which exhibited high selectivity in detecting Cr3+ and Al3+ ions. This compound demonstrated significant fluorescence enhancement upon binding with these ions, making it a potential candidate for environmental and analytical applications (Tajbakhsh, Chalmardi, Bekhradnia, Hosseinzadeh, Hasani, & Amiri, 2018).

Safety And Hazards

3-Methyl-9H-fluorene may pose certain hazards. It is classified as Acute toxicity, Oral (Category 4), H302, and poses hazards to aquatic life with long-lasting effects . It is advised to handle it in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols .

properties

IUPAC Name

3-methyl-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12/c1-10-6-7-12-9-11-4-2-3-5-13(11)14(12)8-10/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSRMRNALQEEEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CC3=CC=CC=C32)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20179888
Record name 3-Methyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-9H-fluorene

CAS RN

2523-39-9
Record name 3-Methylfluorene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2523-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylfluorene
Source ChemIDplus
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Record name 3-Methyl-9H-fluorene
Source EPA DSSTox
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Record name 3-methyl-9H-fluorene
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Record name 3-METHYLFLUORENE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
RS Dungan, JB Reeves III - Journal of Environmental Science and …, 2005 - Taylor & Francis

Pyrolysis-gas chromatography-mass spectrometry (MS) was used to identify the major organic products produced by pyrolysis of three foundry sand resins: (i) Novolac and (ii) …

Number of citations: 56 www.tandfonline.com
SH Cho, J Lee, KH Kim, YJ Jeon, EE Kwon - Energy Conversion and …, 2016 - Elsevier
This work mechanistically investigated the influence of CO 2 in co-pyrolysis of sub-bituminous coal and main constituents of ligno-cellulosic biomass (cellulose and hemicellulose). Our …
Number of citations: 54 www.sciencedirect.com
Y Wu, X Han, WQ Yuan, XX Wang, DH Meng… - Industrial crops and …, 2020 - Elsevier
Increasing the output of essential oil (EO) has always been a concern during production, and this challenge has gained more attention from the essential oil industry. The salt process in …
Number of citations: 22 www.sciencedirect.com
A Narayanan, A Nirmalchandar, F Paknia, G Rasul… - Topics in …, 2018 - Springer
Direct synthesis of triarylacetamides and 9-fluorenecarboxamides has been achieved. Phenylglyoxamides upon superelectrophilic activation in trifluoromethanesulfonic acid (triflic acid, …
Number of citations: 3 link.springer.com
T Lee, J Lee, YS Ok, JI Oh, SR Lee, J Rinklebe… - Journal of Cleaner …, 2017 - Elsevier
This study put a great emphasis on the role of carbon dioxide (CO 2 ) in thermal decomposition of polyvinyl chloride (PVC). To do this, systematic experimental works were carried out to …
Number of citations: 25 www.sciencedirect.com
S Du, DP Gamliel, MV Giotto, JA Valla… - Applied Catalysis A …, 2016 - Elsevier
Formation of coke during biomass catalytic pyrolysis deteriorates the selectivity to valuable liquid products and deactivates the catalyst, due to pore blocking and active site poisoning. In …
Number of citations: 88 www.sciencedirect.com
A Saad - 2015 - kb.psu.ac.th
The aim of this thesis was to study the viability of upgrading wood derived oils to generate biogasoline and to gain a fundamental understanding of the operating conditions of the …
Number of citations: 0 kb.psu.ac.th
SI Talabi - 2020 - repositorio.ufscar.br
Carbon-containing refractories’ (CCRs) present special chemical and thermomechanical properties, which depend on the presence of carbonaceous phase with a structure similar to …
Number of citations: 1 repositorio.ufscar.br
OU Mason - 2012 - academia.edu
On April 20, 2010 the Deepwater Horizon oil rig exploded and sank resulting in 64 an unremitting flow of oil from April to July 2010 into the Gulf of Mexico, for a total of 65 approximately …
Number of citations: 0 www.academia.edu
L Xu, W Yang, L Zhang, M Miao, Z Yang… - The Journal of …, 2014 - ACS Publications
The efficient synthesis of fluorenes from biaryl triazenes is successfully developed. Up to 27 examples of biaryl triazenes are converted into their corresponding fluorene derivatives in …
Number of citations: 26 pubs.acs.org

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